Dipentyl (2,2-difluoroethyl)phosphonate
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Overview
Description
Dipentyl (2,2-difluoroethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a difluoroethyl moiety and two pentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dipentyl (2,2-difluoroethyl)phosphonate typically involves the reaction of difluoroethyl phosphonate with pentyl alcohols under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a difluoroethyl halide to form the desired phosphonate. The reaction is usually carried out in the presence of a base, such as sodium or potassium carbonate, to facilitate the formation of the phosphonate ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Dipentyl (2,2-difluoroethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: The difluoroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or phosphines.
Substitution: Various substituted phosphonates, depending on the nucleophile used.
Scientific Research Applications
Dipentyl (2,2-difluoroethyl)phosphonate has several applications in scientific research:
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions due to its ability to mimic phosphate groups.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dipentyl (2,2-difluoroethyl)phosphonate involves its interaction with molecular targets, such as enzymes and receptors. The difluoroethyl group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The phosphonate group can mimic phosphate groups, allowing the compound to act as a competitive inhibitor of enzymes that utilize phosphate substrates.
Comparison with Similar Compounds
Tris (2,2-difluoroethyl) phosphate: Another difluoroethyl phosphonate with three difluoroethyl groups.
Bis (2,2,2-trifluoroethyl) phosphonate: Contains trifluoroethyl groups instead of difluoroethyl groups.
(2,2-difluoroethyl) phosphonic acid: A simpler analog with only one difluoroethyl group.
Uniqueness: Dipentyl (2,2-difluoroethyl)phosphonate is unique due to its specific combination of difluoroethyl and pentyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
62317-10-6 |
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Molecular Formula |
C12H25F2O3P |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
1-[2,2-difluoroethyl(pentoxy)phosphoryl]oxypentane |
InChI |
InChI=1S/C12H25F2O3P/c1-3-5-7-9-16-18(15,11-12(13)14)17-10-8-6-4-2/h12H,3-11H2,1-2H3 |
InChI Key |
RNSBWTNQAVUZGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOP(=O)(CC(F)F)OCCCCC |
Origin of Product |
United States |
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